6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine
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Overview
Description
6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and an ethoxycarbonylphenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ethoxycarbonyl group produces an alcohol.
Scientific Research Applications
6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxycarbonyl group can participate in esterification reactions, modifying the compound’s activity and solubility. These interactions can affect various cellular processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Similar in structure but lacks the hydroxyl group on the pyridine ring.
2-Hydroxypyridine: Lacks the ethoxycarbonylphenyl group, making it less complex.
6-(4-Methoxycarbonylphenyl)-2-hydroxypyridine: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
6-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is unique due to the presence of both the ethoxycarbonylphenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(6-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-6-10(7-9-11)12-4-3-5-13(16)15-12/h3-9H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXVTXZZZUPMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683072 |
Source
|
Record name | Ethyl 4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111114-42-1 |
Source
|
Record name | Ethyl 4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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